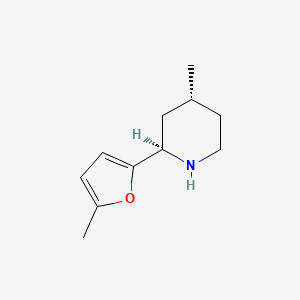

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential medicinal properties and has shown promising results in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate these properties, providing insights into their potential industrial applications in protecting metals against corrosion (Kaya et al., 2016).

Antimicrobial Activity

Research has also explored the antimycobacterial activity of spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings suggest potential applications in developing new treatments for tuberculosis (Kumar et al., 2008).

Cancer Research

Aurora kinase inhibitors based on piperidine derivatives have been identified as potential therapeutic agents for treating cancer. These compounds inhibit Aurora A kinase, an enzyme critical in the regulation of cell division, highlighting their potential in cancer therapy (ヘンリー,ジェームズ, 2006).

Neuroinflammation Imaging

Piperidine derivatives have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), offering a non-invasive tool for studying neuroinflammation in vivo. This application is particularly relevant in researching various neuropsychiatric disorders (Horti et al., 2019).

HIV-1 Inhibition

In the realm of infectious diseases, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with significant anti-HIV-1 activity. These compounds prevent the virus from entering human cells, showcasing their potential in developing new HIV therapies (Imamura et al., 2006).

CO2 Absorption

Functionalized piperidine derivatives have been investigated for their CO2 absorption characteristics, offering insights into their potential application in carbon capture and sequestration technologies. The effect of molecular structural variations on CO2 absorption has been studied, contributing to the development of more efficient CO2 absorbers (Robinson et al., 2011).

Eigenschaften

IUPAC Name |

(2R,4R)-4-methyl-2-(5-methylfuran-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h3-4,8,10,12H,5-7H2,1-2H3/t8-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCIJPMQUFXFGX-PSASIEDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@H](C1)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)

![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)

![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)

![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)

![2-(3,4-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2834874.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2834875.png)